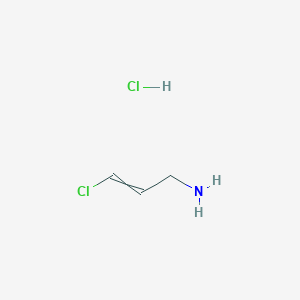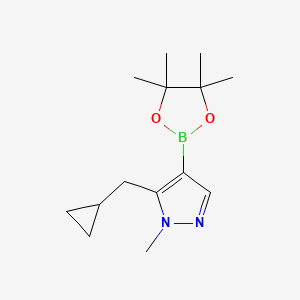
5-(cyclopropylmethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Cyclopropylmethyl)-1-methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol ist eine organische Verbindung, die einen Pyrazolring aufweist, der mit einer Cyclopropylmethylgruppe, einer Methylgruppe und einem Boronsäureester substituiert ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnliche Synthesewege befolgen, jedoch in größerem Maßstab, wobei kontinuierliche Durchflussreaktoren und optimierte Reaktionsbedingungen verwendet werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Systemen und fortschrittlichen Reinigungsverfahren wie Chromatographie und Kristallisation wäre unerlässlich, um die Industriestandards zu erfüllen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Analyse Chemischer Reaktionen
Reaktionstypen
5-(Cyclopropylmethyl)-1-methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Boronsäureestergruppe kann zu Boronsäuren oxidiert werden.
Reduktion: Der Pyrazolring kann unter bestimmten Bedingungen reduziert werden.
Substitution: Die Boronsäureestergruppe kann an Kreuzkupplungsreaktionen wie der Suzuki-Miyaura-Kupplung teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.
Reduktion: Wasserstoffgas mit einem geeigneten Katalysator.
Substitution: Palladiumkatalysatoren und geeignete Liganden für Kreuzkupplungsreaktionen.
Hauptprodukte
Oxidation: Boronsäuren.
Reduktion: Reduzierte Pyrazolderivate.
Substitution: Verschiedene substituierte Pyrazolderivate, abhängig vom Kupplungspartner.
Wissenschaftliche Forschungsanwendungen
5-(Cyclopropylmethyl)-1-methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Biologie: Potenzieller Einsatz bei der Entwicklung von bioaktiven Molekülen und Enzyminhibitoren.
Medizin: Wird auf sein Potenzial als Pharmakophor in der Wirkstoffforschung untersucht.
Industrie: Einsatz bei der Synthese von fortschrittlichen Materialien und Polymeren.
Wirkmechanismus
Der Wirkmechanismus von 5-(Cyclopropylmethyl)-1-methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol hängt von seiner Anwendung ab. Bei Kreuzkupplungsreaktionen wirkt die Boronsäureestergruppe als Nukleophil und beteiligt sich an der Bildung von Kohlenstoff-Kohlenstoff-Bindungen. In biologischen Systemen kann es mit bestimmten Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindungsinteraktionen modulieren.
Wirkmechanismus
The mechanism of action of 5-(cyclopropylmethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its application. In cross-coupling reactions, the boronate ester group acts as a nucleophile, participating in the formation of carbon-carbon bonds. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Cyclopropyl-2-methyl-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazol
- N-(2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropansulfonamid
Einzigartigkeit
5-(Cyclopropylmethyl)-1-methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm eine unterschiedliche chemische Reaktivität und potenzielle biologische Aktivität verleiht. Das Vorhandensein der Boronsäureestergruppe macht es besonders wertvoll bei Kreuzkupplungsreaktionen, während die Cyclopropylmethyl- und Methylgruppen seine Bindungsinteraktionen in biologischen Systemen beeinflussen können.
Eigenschaften
CAS-Nummer |
2079069-46-6 |
|---|---|
Molekularformel |
C14H23BN2O2 |
Molekulargewicht |
262.16 g/mol |
IUPAC-Name |
5-(cyclopropylmethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C14H23BN2O2/c1-13(2)14(3,4)19-15(18-13)11-9-16-17(5)12(11)8-10-6-7-10/h9-10H,6-8H2,1-5H3 |
InChI-Schlüssel |
IDRKTABFNPJLLU-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C)CC3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


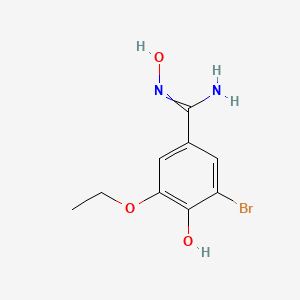
![3-(2-aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11822285.png)
![5-Ethyl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11822301.png)

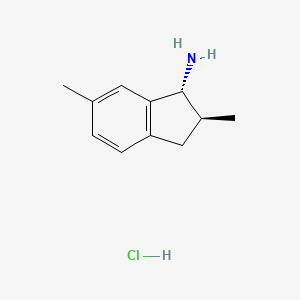
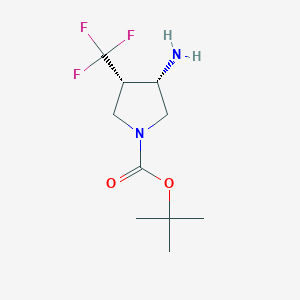
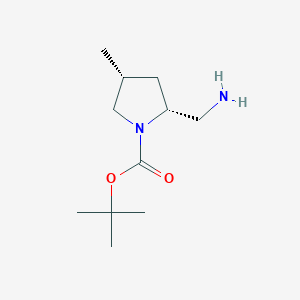

![3-[1-(3-Aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;acetate](/img/structure/B11822364.png)
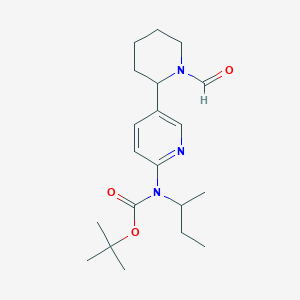

![6-bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822373.png)

